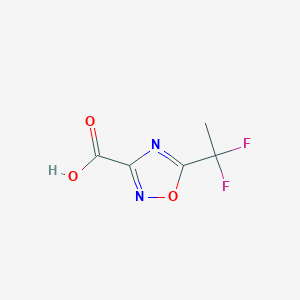

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H4F2N2O3 |

|---|---|

Molecular Weight |

178.09 g/mol |

IUPAC Name |

5-(1,1-difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C5H4F2N2O3/c1-5(6,7)4-8-2(3(10)11)9-12-4/h1H3,(H,10,11) |

InChI Key |

CCGALLYAAVINOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group onto an oxadiazole ring. One common method is the nucleophilic fluorination of ketones or their derivatives, followed by cyclization to form the oxadiazole ring. Another approach involves the direct introduction of the difluoroethyl group onto an aromatic ring using difluoromethylation reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using cost-effective and readily available reagents. The use of nickel-catalyzed difluoromethylation of arylboronic acids with difluoroethyl chloride is one such method .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and functional properties of 5-(1,1-difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid with analogous oxadiazole and heterocyclic derivatives.

Key Observations and Research Findings

Structural and Electronic Differences

- Fluorinated vs. Non-Fluorinated Analogs: The 1,1-difluoroethyl group in the target compound confers higher electronegativity compared to phenyl or alkyl substituents (e.g., 2-ethoxyphenyl in ). This may reduce metabolic degradation via cytochrome P450 enzymes, a common advantage of fluorinated compounds .

- Heterocyclic Substituents : Compounds with triazole () or pyrazole () substituents introduce additional nitrogen atoms, which could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π stacking.

Physicochemical Properties

- Solubility : The carboxylic acid group in all listed compounds improves aqueous solubility, critical for bioavailability.

Biological Activity

5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 178.09 g/mol. The difluoroethyl substituent significantly influences its chemical reactivity and biological activity, enhancing interactions with biological targets compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial DNA synthesis and repair processes .

Anticancer Properties

The compound has also demonstrated anticancer activity , particularly through the inhibition of enzymes involved in DNA synthesis. In vitro studies have indicated that it can reduce the viability of cancer cell lines at specific concentrations. For example, one study reported an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung adenocarcinoma .

The biological activity of this compound is attributed to its ability to interact with several biological macromolecules:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in DNA replication and repair.

- Modulation of Nuclear Receptors : It acts as a modulator for farnesoid X receptor (FXR) and pregnane X receptor (PXR), which play crucial roles in metabolic regulation and inflammatory response .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Amidoxime Route : This method involves starting from amidoximes followed by cyclization reactions.

- Vilsmeier Reagent Activation : Employing Vilsmeier reagent for carboxylic acid activation has been reported to yield good results with high purity levels .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid | Contains a difluoromethyl group | Exhibits different biological activities due to variations in substituents |

| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Hydroxy substituent at position 4 | Known for its distinct pharmacological profile |

| 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid | Contains an oxo group | Displays unique interactions with biological targets |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antibacterial Screening : A study tested the compound against multiple bacterial strains and found it effective at inhibiting growth at low concentrations.

- Cancer Cell Line Evaluation : In vitro tests demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cellular processes related to DNA repair.

Q & A

Q. What are the established synthetic routes for 5-(1,1-difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclization reactions and subsequent functional group transformations. A common approach includes:

- Step 1 : Condensation of a difluoroethyl-substituted hydrazine derivative with a carboxylic acid precursor (e.g., ethyl chloroformate) to form an intermediate acylhydrazide.

- Step 2 : Cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) to construct the oxadiazole ring .

- Step 3 : Hydrolysis of the ester group (e.g., ethyl ester) to yield the carboxylic acid functionality under acidic or basic conditions .

Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate high-purity fractions. Confirm purity via LC-MS (>95% by peak area) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and difluoroethyl group integrity (e.g., CF₂CH₃ splitting patterns in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₆H₅F₂N₂O₃) and detect fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate stereoelectronic effects of the difluoroethyl group on the oxadiazole ring .

Q. How is the compound screened for biological activity in early-stage research?

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like histone deacetylases (HDACs) or DNA gyrase, leveraging the oxadiazole core’s affinity for metal ions in active sites .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

- Fluorine Effects : The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs show 2–5-fold higher potency in enzyme inhibition assays .

- SAR Insights : Replace the difluoroethyl group with methyl or bromophenyl substituents (e.g., as in and ) to assess changes in binding kinetics. Fluorine’s electronegativity may strengthen hydrogen bonding with catalytic residues (e.g., in HDACs) .

Q. What computational strategies are used to predict target interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69). The oxadiazole’s carboxylic acid group coordinates with Zn²⁺ in the active site, while the difluoroethyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and consistent hydrogen bonds with catalytic residues .

Q. How can conflicting data on enzyme inhibition be resolved?

- Case Example : Discrepancies in IC₅₀ values for DNA gyrase inhibition may arise from assay conditions (e.g., Mg²⁺ concentration) or compound solubility.

Q. What stability challenges arise during formulation, and how are they addressed?

- Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis under acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH) show <10% degradation over 30 days when stored in amber vials at -20°C .

- Photodegradation : UV-Vis exposure (λ = 254 nm) induces ring-opening. Use light-protected packaging and antioxidants (e.g., BHT) to mitigate .

Q. How does the difluoroethyl group impact pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.